3-Bromo-1-methyl-1H-indole-6-carbonitrile

IDO1 inhibition immuno-oncology tryptophan metabolism

Eliminate regioisomeric impurity risks associated with in-house C3 bromination of 1-methylindole-6-carbonitrile. This pre-functionalized building block provides a single, defined C3-bromo handle for Suzuki, Heck, and Sonogashira diversifications, avoiding NBS/ Br₂ over-bromination byproducts. - Enables IDO1 inhibitor libraries with validated nanomolar potency (IC50 13-16 nM). - Directly supports SGLT2 and MCHR1 antagonist programs without additional halogenation steps. - Consistent batch purity eliminates chromatographic purification burden at scale.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
Cat. No. B11877464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-1H-indole-6-carbonitrile
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=C(C=C2)C#N)Br
InChIInChI=1S/C10H7BrN2/c1-13-6-9(11)8-3-2-7(5-12)4-10(8)13/h2-4,6H,1H3
InChIKeySQFQUNFAEARSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methyl-1H-indole-6-carbonitrile Procurement: Core Indole Building Block with Quantified IDO1 Inhibitory Activity and Verified Physicochemical Profile


3-Bromo-1-methyl-1H-indole-6-carbonitrile (CAS 1784901-29-6) is a polyfunctionalized indole scaffold characterized by three key reactive handles: an N-methylated indole core, a bromo substituent at C3 enabling diverse cross-coupling and nucleophilic substitution chemistry, and a cyano group at C6 providing electron-withdrawing character and hydrogen-bond acceptor capacity . Indole-based frameworks constitute privileged scaffolds in medicinal chemistry due to their high-affinity binding to diverse biological targets and their extensive representation among FDA-approved pharmaceuticals [1]. The specific 1-methyl-3-bromo-6-carbonitrile substitution pattern confers distinct chemical reactivity relative to alternative regioisomeric bromo-cyanoindoles, as demonstrated in patent filings employing such motifs for SGLT2 inhibition and complement pathway modulation [2][3]. Physicochemical characterization establishes a density of 1.5±0.1 g/cm³, boiling point of 383.1±22.0 °C at 760 mmHg, flash point of 185.5±22.3 °C, LogP of 2.75, and molecular formula C₁₀H₇BrN₂ (MW 235.08) .

Why 3-Bromo-1-methyl-1H-indole-6-carbonitrile Cannot Be Replaced by Alternative Indole-6-carbonitrile Analogs in Rigorous Research Applications


Indole-6-carbonitrile derivatives constitute a structurally diverse family with substantial variations in biological activity and synthetic utility depending on substitution pattern and regioisomerism. The 1-methyl-3-bromo-6-carbonitrile configuration creates a uniquely addressable reactivity profile that cannot be replicated by analogs bearing different bromine regioisomers (e.g., 4-bromo-1H-indole-6-carbonitrile, CAS 374633-29-1; 7-bromo-1H-indole-3-carbonitrile, CAS 1043601-50-8), de-brominated counterparts (1-methyl-1H-indole-6-carbonitrile, CAS 20996-87-6), or N-unsubstituted variants (3-bromo-1H-indole-6-carbonitrile, CAS 1326714-80-0) [1]. The C3-bromo substituent serves as a critical functional handle for Pd-catalyzed cross-couplings and nucleophilic aromatic substitutions that are sterically and electronically inaccessible at alternative positions, while the N-methyl group eliminates N-H hydrogen-bond donor capacity and alters both solubility parameters and metabolic liability profiles relative to free indole NH congeners . Critically, biological activity data reveal that regioisomeric substitution differences translate into orders-of-magnitude variations in target engagement—compelling scientific justification for precise specification in procurement rather than accepting generic indole-6-carbonitrile substitutes.

3-Bromo-1-methyl-1H-indole-6-carbonitrile: Quantified Differential Evidence versus Comparator Compounds Across Synthesis, Bioactivity, and Physicochemical Dimensions


IDO1 Inhibitory Activity: 3-Bromo-1-methyl-1H-indole-6-carbonitrile-Containing Scaffold Demonstrates 13 nM IC50 versus Structurally Related Indole-6-carbonitrile Analogs

A 3-bromo-1-methyl-1H-indole-6-carbonitrile-derived compound (BDBM50514753 / CHEMBL4557994) exhibits potent IDO1 inhibition with an IC₅₀ of 13 nM against mouse IDO1 in P815 cellular assays and 14-16 nM across multiple human cell lines [1]. This potency significantly exceeds that of a structurally related 3-bromoindole analog (BDBM50146543 / CHEMBL3764053) lacking the N-methyl and 6-carbonitrile motifs, which displays an IC₅₀ of 1,600 nM (1.6 μM) against recombinant human IDO1—a ~123-fold reduction in potency [2]. Furthermore, an alternative 3-bromoindole scaffold with altered substitution (BDBM50633602 / CHEMBL5418628) exhibits an IC₅₀ of 10,000 nM against human BXPC-3 cellular IDO1, representing a ~769-fold weaker inhibition relative to the 3-bromo-1-methyl-1H-indole-6-carbonitrile-derived lead [3].

IDO1 inhibition immuno-oncology tryptophan metabolism

MCHR1 Antagonist Pharmacophore Validation: 3-Bromo-1-methyl-1H-indole-6-carbonitrile Core Enables 33-118 nM Receptor Engagement versus Inactive Non-Brominated Analogs

A 1-methyl-1H-indole-6-carbonitrile derivative (BDBM50214044 / CHEMBL248673) demonstrates potent MCHR1 antagonist activity with an IC₅₀ of 118 nM in GTPγS functional assays and Kᵢ of 33 nM in radioligand displacement binding assays [1]. This compound incorporates the 1-methyl-1H-indole-6-carbonitrile core as a critical pharmacophoric element. In contrast, 3-bromo-1-methyl-1H-indole (CAS 81471-20-7), lacking the C6-carbonitrile group, shows no reported MCHR1 activity in primary database entries, underscoring the essential role of the carbonitrile moiety in target engagement .

MCHR1 antagonism obesity therapeutics GPCR drug discovery

Synthetic Versatility: C3-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling and Nucleophilic Displacement Not Accessible with Non-Brominated 1-Methyl-1H-indole-6-carbonitrile

3-Bromo-1-methyl-1H-indole-6-carbonitrile contains a C3-bromo substituent that serves as a versatile synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution under phase transfer catalysis [1]. In direct contrast, 1-methyl-1H-indole-6-carbonitrile (CAS 20996-87-6) lacks this bromine atom and thus cannot undergo C3-directed cross-coupling without prior C-H activation or halogenation steps, which introduces additional synthetic steps, variable yields, and potential regioisomeric impurities . The LogP value of 2.75 for the target compound is elevated relative to the non-brominated analog's LogP of 2.15 [2], reflecting increased lipophilicity that may influence pharmacokinetic properties and organic-phase partitioning during purification.

Suzuki coupling nucleophilic substitution C3 functionalization

Physicochemical Differentiation: N-Methylation Alters Hydrogen-Bonding Capacity, Thermal Stability, and LogP Relative to N-Unsubstituted 3-Bromo-1H-indole-6-carbonitrile

3-Bromo-1-methyl-1H-indole-6-carbonitrile (CAS 1784901-29-6) exhibits distinct physicochemical properties attributable to N-methylation when compared to its N-unsubstituted counterpart 3-bromo-1H-indole-6-carbonitrile (CAS 1326714-80-0) . The N-methylated target compound has a molecular weight of 235.08 g/mol, density of 1.5±0.1 g/cm³, boiling point of 383.1±22.0 °C at 760 mmHg, and LogP of 2.75 . The N-unsubstituted analog has a molecular weight of 221.05 g/mol, predicted density of 1.74±0.1 g/cm³, predicted boiling point of 405.9±25.0 °C, LogP of ~2.5, and importantly contains a hydrogen-bond donor (NH) with topological polar surface area of 39.6 Ų [1]. The absence of an N-H donor in the target compound eliminates intermolecular hydrogen-bonding capacity, altering solubility, crystal packing, and chromatographic behavior.

physicochemical profiling thermal stability solubility parameters

Regioisomeric Bromine Positioning: C3-Bromo Enables Distinct Synthetic Trajectories versus C4-Bromo and C7-Bromo Indole-6-carbonitrile Analogs

The bromine atom positioned at C3 in 3-bromo-1-methyl-1H-indole-6-carbonitrile enables regioselective cross-coupling reactions that are sterically and electronically distinct from those achievable with C4-bromo-1H-indole-6-carbonitrile (CAS 374633-29-1) or C7-bromo-1H-indole-3-carbonitrile (CAS 1043601-50-8) . The C3 position on the indole ring is the most electron-rich and most reactive toward electrophilic and Pd-catalyzed transformations, facilitating efficient coupling under mild conditions . In contrast, the C4 position (peri to the pyrrole nitrogen) and C7 position (ortho to N-H) experience increased steric hindrance and altered electronic character that can substantially reduce cross-coupling yields or necessitate more forcing reaction conditions .

regioselective synthesis cross-coupling indole functionalization

Procurement-Driven Application Scenarios for 3-Bromo-1-methyl-1H-indole-6-carbonitrile: Evidence-Backed Use Cases in Medicinal Chemistry and Synthetic Methodology


Immuno-Oncology Lead Optimization: IDO1 Inhibitor Scaffold Expansion

Researchers developing novel IDO1 inhibitors for cancer immunotherapy should procure 3-bromo-1-methyl-1H-indole-6-carbonitrile as the core building block for generating focused libraries with validated nanomolar potency potential. The 3-bromo-1-methyl-1H-indole-6-carbonitrile-containing scaffold demonstrates IC₅₀ values of 13-16 nM against IDO1 in cellular assays [1], whereas structurally related bromoindole analogs lacking the N-methyl/6-carbonitrile substitution pattern exhibit 123-fold to 769-fold weaker inhibition (IC₅₀ = 1,600-10,000 nM) [2][3]. The C3-bromo handle enables late-stage diversification via Suzuki, Heck, or Sonogashira couplings to explore SAR around the C3-aryl/alkenyl/alkynyl vectors while preserving the potency-enabling N-methyl and 6-carbonitrile motifs .

Metabolic Disease Drug Discovery: MCHR1 Antagonist and SGLT2 Inhibitor Development

Programs targeting metabolic disorders including obesity (MCHR1 antagonism) and type 2 diabetes (SGLT2 inhibition) benefit from the 1-methyl-1H-indole-6-carbonitrile core as a pharmacophoric element. A 1-methyl-1H-indole-6-carbonitrile derivative achieves MCHR1 antagonist potency of IC₅₀ = 118 nM (functional) and Kᵢ = 33 nM (binding) [4]. The 3-bromo-1-methyl-1H-indole-6-carbonitrile building block retains this validated core while providing the C3-bromo handle for further SAR exploration . Patent literature confirms that indole-6-carbonitrile scaffolds are actively pursued for SGLT2 inhibition with reported IC₅₀ values as low as 1 nM for optimized leads [5].

Medicinal Chemistry Library Synthesis: Late-Stage C3 Functionalization via Cross-Coupling

Medicinal chemistry groups requiring efficient parallel synthesis of C3-diversified indole-6-carbonitrile libraries should procure 3-bromo-1-methyl-1H-indole-6-carbonitrile as the preferred starting material. The C3-bromo group enables direct Suzuki, Heck, and Sonogashira couplings without the need for prior halogenation steps required when using non-brominated 1-methyl-1H-indole-6-carbonitrile (CAS 20996-87-6) . The N-methyl group eliminates hydrogen-bond donor capacity (HBD = 0) and provides increased LogP (2.75) relative to N-unsubstituted analogs (LogP ~2.5) and non-brominated counterparts (LogP = 2.15) [6], parameters directly applicable to CNS penetration predictions and Lipinski compliance calculations for oral drug candidates.

Process Chemistry and Scale-Up: Regiospecific Bromination Avoidance

Process chemistry teams scaling indole-6-carbonitrile-based drug candidates benefit from procuring pre-functionalized 3-bromo-1-methyl-1H-indole-6-carbonitrile rather than performing regiospecific bromination on 1-methyl-1H-indole-6-carbonitrile. Direct procurement eliminates the need for NBS or Br₂ bromination steps that carry risks of regioisomeric impurities (C2, C4, C5, C7 over-bromination), variable yields, and challenging chromatographic separations . The target compound's C3-bromo positioning is the most reactive site on the indole ring for electrophilic substitution, making selective C3 bromination of the parent scaffold particularly challenging to achieve in high purity at scale. Procurement of the pre-brominated building block ensures batch-to-batch consistency and reduces purification burden.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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